6-(4-ethoxyphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-Ethoxyphenyl)-N-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound features a fusion of triazole and thiadiazine rings, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-N-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 4-amino-5-(2-alkoxyphenyl)-4H-[1,2,4]triazole-3-thiols with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide . The reaction is carried out in ethanol, and the product is obtained by filtration and recrystallization from ethanol, dimethyl sulfoxide, or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxyphenyl)-N-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiadiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazolothiadiazines.
Scientific Research Applications
6-(4-Ethoxyphenyl)-N-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Medicine: Investigated for its analgesic, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-N-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Exhibits similar antimicrobial and anticancer activities.
3,6-Diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: Known for their antibacterial properties.
Uniqueness
6-(4-Ethoxyphenyl)-N-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substitution pattern, which enhances its pharmacological profile and makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C22H25N5O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H25N5O2S/c1-3-8-18-24-25-22-27(18)26-19(15-11-13-17(14-12-15)29-4-2)20(30-22)21(28)23-16-9-6-5-7-10-16/h5-7,9-14,19-20,26H,3-4,8H2,1-2H3,(H,23,28) |
InChI Key |
DPEVNMYBRWBATG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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